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Compound of Interest

Compound Name: 5-methoxypentan-1-ol

CAS No.: 4799-62-6

Cat. No.: B1361378 Get Quote

Introduction
5-Methoxypentan-1-ol (CAS No. 4799-62-6) is a bifunctional organic compound featuring both

a primary alcohol and an ether functional group.[1] Its structure, CH₃O(CH₂)₅OH, lends it

unique physicochemical properties, making it a valuable intermediate in the synthesis of

various specialty chemicals, including pharmaceuticals and fragrances. The precise and

accurate characterization of 5-methoxypentan-1-ol is paramount to ensure its purity, identity,

and suitability for its intended application. This application note provides a comprehensive

guide to the analytical methodologies for the thorough characterization of this compound,

intended for researchers, scientists, and professionals in drug development and chemical

synthesis.

This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-

MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR)

Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind

experimental choices is explained to provide a deeper understanding of the analytical workflow.

Physicochemical Properties
A summary of the key physicochemical properties of 5-methoxypentan-1-ol is presented in

Table 1.
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Property Value Source

Molecular Formula C₆H₁₄O₂ PubChem[1]

Molecular Weight 118.17 g/mol PubChem[1]

IUPAC Name 5-methoxypentan-1-ol PubChem[1]

Appearance Colorless liquid (predicted)

Boiling Point 161 °C Wikipedia[2]

Density 0.92 g/cm³ Wikipedia[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds. For a polar molecule like 5-methoxypentan-1-ol, proper column

selection and derivatization (if necessary) are crucial for achieving good peak shape and

resolution.

Causality of Experimental Choices
The selection of a polar capillary column, such as one coated with a polyethylene glycol (PEG)

stationary phase (e.g., DB-WAX), is essential. The polar nature of this stationary phase allows

for effective interaction with the hydroxyl and ether functionalities of 5-methoxypentan-1-ol,
leading to better retention and separation from non-polar impurities. Electron ionization (EI) is

chosen as the ionization method due to its ability to produce reproducible fragmentation

patterns, which are crucial for library matching and structural elucidation.

Experimental Protocol
Sample Preparation:

Prepare a 1000 ppm stock solution of 5-methoxypentan-1-ol in methanol.

From the stock solution, prepare a series of calibration standards ranging from 1 ppm to 100

ppm by serial dilution with methanol.

For unknown samples, dilute with methanol to fall within the calibration range.
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Instrumentation and Parameters:

Parameter Value

Gas Chromatograph Agilent 7890B GC or equivalent

Mass Spectrometer Agilent 5977A MSD or equivalent

Column
DB-WAX (30 m x 0.25 mm ID, 0.25 µm film

thickness) or equivalent

Injector Temperature 250 °C

Injection Volume 1 µL

Split Ratio 50:1

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Program
Initial temperature 60 °C, hold for 2 min, ramp to

220 °C at 10 °C/min, hold for 5 min

Transfer Line Temp 250 °C

Ion Source Temp 230 °C

Quadrupole Temp 150 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range m/z 30-200

Expected Results
The expected retention time for 5-methoxypentan-1-ol under these conditions will be in the

mid-to-late region of the chromatogram. The mass spectrum will exhibit a characteristic

fragmentation pattern. The molecular ion peak (M⁺) at m/z 118 may be weak or absent due to

the lability of the alcohol. Key fragment ions are expected at:

m/z 45: [CH₂=OCH₃]⁺ - a common fragment for methyl ethers.

m/z 71: [M - OCH₃ - H₂O]⁺ or other C₄ fragments.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1361378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z 87: [M - OCH₃]⁺

m/z 101: [M - OH]⁺

A representative GC-MS workflow is depicted in the following diagram.

Sample Preparation

GC-MS Analysis Data Processing

5-methoxypentan-1-ol Sample Dilute with Methanol

Inject 1 µL GC Separation
(DB-WAX Column) EI Ionization (70 eV) Mass Analysis

(m/z 30-200) Detection

Chromatogram (Retention Time)

Mass Spectrum (Fragmentation Pattern)

Quantification

Library Search & Identification

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 5-methoxypentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Causality of Experimental Choices
Deuterated chloroform (CDCl₃) is a common and suitable solvent for 5-methoxypentan-1-ol,
as it is aprotic and effectively dissolves the analyte. Tetramethylsilane (TMS) is used as an

internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz

spectrometer provides sufficient resolution for detailed analysis of the proton couplings.

Experimental Protocol
Sample Preparation:
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Dissolve approximately 10-20 mg of 5-methoxypentan-1-ol in ~0.7 mL of CDCl₃.

Add a small amount of TMS as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Parameter ¹H NMR ¹³C NMR

Spectrometer
Bruker Avance 400 MHz or

equivalent

Bruker Avance 100 MHz or

equivalent

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay 1.0 s 2.0 s

Expected Spectra and Interpretation
¹H NMR (400 MHz, CDCl₃): The predicted ¹H NMR spectrum of 5-methoxypentan-1-ol will

show distinct signals corresponding to the different proton environments.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.64 t, J ≈ 6.5 Hz 2H -CH₂-OH (a)

~3.40 t, J ≈ 6.5 Hz 2H CH₃O-CH₂- (e)

~3.34 s 3H CH₃-O- (f)

~1.58 m 4H
-CH₂-CH₂-OH (b), -

CH₂-CH₂-OCH₃ (d)

~1.40 m 2H -CH₂-CH₂-CH₂- (c)

~1.9 (variable) br s 1H -OH

Structure with Proton Assignments: CH₃(f)-O-CH₂(e)-CH₂(d)-CH₂(c)-CH₂(b)-CH₂(a)-OH

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show six

distinct signals, one for each carbon atom in a unique chemical environment.

Chemical Shift (δ, ppm) Assignment

~72.6 CH₃O-CH₂- (C5)

~62.9 -CH₂-OH (C1)

~58.5 CH₃-O- (C6)

~32.4 -CH₂-CH₂-OH (C2)

~29.5 -CH₂-CH₂-CH₂OCH₃ (C4)

~22.6 -CH₂-CH₂-CH₂- (C3)

Structure with Carbon Assignments: C6H₃-O-C5H₂-C4H₂-C3H₂-C2H₂-C1H₂-OH

A logical workflow for NMR-based structural elucidation is presented below.
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Dissolve Sample in CDCl₃ with TMS

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Process ¹H Data
(Integration, Multiplicity)

Process ¹³C Data
(Chemical Shifts)

Assign Proton Signals Assign Carbon Signals

Confirm Molecular Structure

Click to download full resolution via product page

Caption: Logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Experimental Choices
Analysis is typically performed on a neat liquid sample using an Attenuated Total Reflectance

(ATR) accessory. This method requires minimal sample preparation and provides high-quality

spectra. The key functional groups to identify in 5-methoxypentan-1-ol are the hydroxyl (-OH)

group and the ether (C-O-C) linkage, as well as the aliphatic C-H bonds.

Experimental Protocol
Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a single drop of neat 5-methoxypentan-1-ol onto the ATR crystal.

Instrumentation and Parameters:

Parameter Value

Spectrometer PerkinElmer Spectrum Two or equivalent

Accessory ATR with diamond crystal

Scan Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 16

Expected Spectrum and Interpretation
The FTIR spectrum of 5-methoxypentan-1-ol will display characteristic absorption bands for

its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

~3330 (broad) O-H stretch Alcohol

2935, 2860 C-H stretch Alkane

~1465 C-H bend Alkane

~1115 (strong) C-O stretch Ether

~1060 C-O stretch Primary Alcohol

The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol

molecules. The strong C-O stretching band around 1115 cm⁻¹ is characteristic of the ether

linkage.
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High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity determination and quantification of 5-methoxypentan-1-ol,
especially in the presence of non-volatile impurities. Due to the lack of a strong chromophore in

the molecule, a Refractive Index Detector (RID) or a Universal Evaporative Light Scattering

Detector (ELSD) is required.

Causality of Experimental Choices
A reversed-phase C18 column is a versatile choice for separating compounds with moderate

polarity. An isocratic mobile phase of methanol and water provides a simple and robust method

for elution. The RID is chosen for its ability to detect compounds with no UV absorbance by

measuring the change in the refractive index of the mobile phase as the analyte elutes.

Experimental Protocol
Sample Preparation:

Prepare a 1 mg/mL stock solution of 5-methoxypentan-1-ol in the mobile phase

(Methanol:Water, 50:50 v/v).

Prepare calibration standards by diluting the stock solution with the mobile phase.

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:
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Parameter Value

HPLC System Agilent 1260 Infinity II or equivalent

Detector Refractive Index Detector (RID)

Column
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5

µm) or equivalent

Mobile Phase Isocratic - Methanol:Water (50:50, v/v)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 20 µL

Expected Results
A single, well-defined peak for 5-methoxypentan-1-ol should be observed in the

chromatogram. The retention time will depend on the specific column and conditions used but

is expected to be in the early to mid-eluting range. Purity can be assessed by the peak area

percentage of the main peak relative to any impurity peaks.

The general workflow for HPLC analysis is illustrated below.

Sample Preparation

HPLC Analysis

Data Processing

5-methoxypentan-1-ol Sample Dissolve in Mobile Phase Filter (0.45 µm)

Inject 20 µL Reversed-Phase Separation
(C18 Column) RID Detection Chromatogram

Purity Assessment
(Peak Area %)

Quantification

Click to download full resolution via product page
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Caption: General workflow for HPLC analysis of 5-methoxypentan-1-ol.

Conclusion
The analytical methods detailed in this application note provide a robust framework for the

comprehensive characterization of 5-methoxypentan-1-ol. The orthogonal techniques of GC-

MS, NMR, FTIR, and HPLC collectively offer a high degree of confidence in the identity,

structure, purity, and strength of the analyte. Adherence to these protocols will enable

researchers and quality control scientists to ensure the quality and consistency of 5-
methoxypentan-1-ol for its use in further research and development.
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To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 5-
Methoxypentan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361378#analytical-methods-for-5-methoxypentan-1-
ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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